molecular formula C14H12ClN3O2 B408290 N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide CAS No. 331637-27-5

N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide

Cat. No.: B408290
CAS No.: 331637-27-5
M. Wt: 289.71g/mol
InChI Key: OQQYYRFQLFUWIQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group and a pyridin-4-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide typically involves the reaction of 4-chlorobenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(pyridin-3-ylmethyl)ethanediamide
  • N-(4-bromophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide
  • N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)propanediamide

Comparison: N-(4-chlorophenyl)-N’-(pyridin-4-ylmethyl)ethanediamide is unique due to the specific positioning of the chlorine atom and the pyridin-4-ylmethyl group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the chlorine atom can enhance its lipophilicity and potentially improve its binding affinity to certain targets.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYYRFQLFUWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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